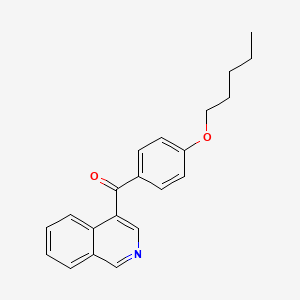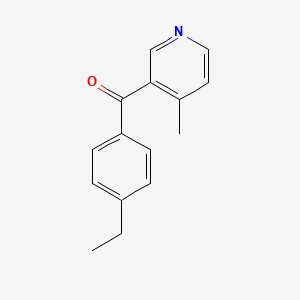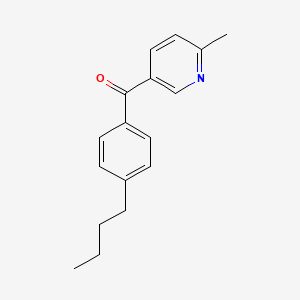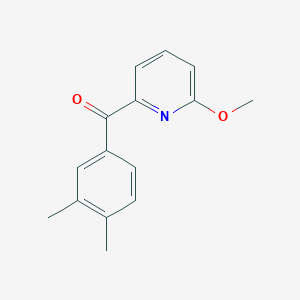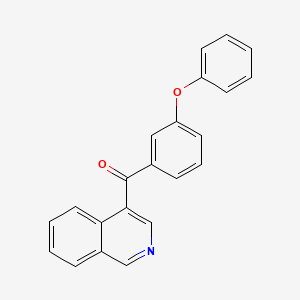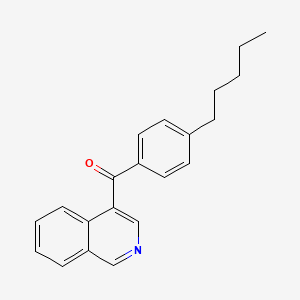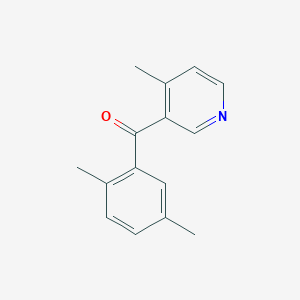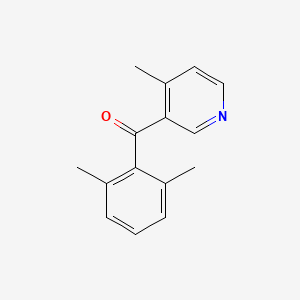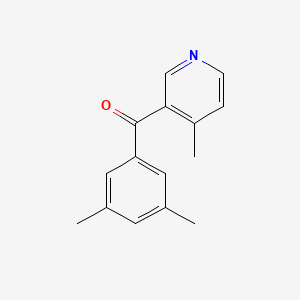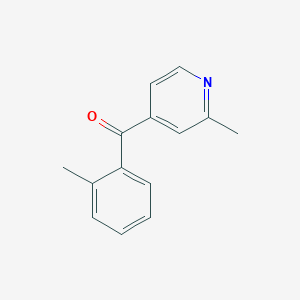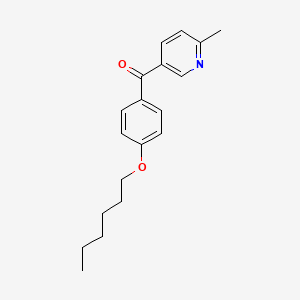
5-(4-Hexyloxybenzoyl)-2-methylpyridine
Overview
Description
5-(4-Hexyloxybenzoyl)-2-methylpyridine is a chemical compound belonging to the family of pyridine derivatives. It is characterized by its yellow crystalline powder form and solubility in organic solvents such as ethanol and chloroform
Preparation Methods
The synthesis of 5-(4-Hexyloxybenzoyl)-2-methylpyridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-hexyloxybenzoyl chloride and 2-methylpyridine.
Reaction Conditions: The reaction between 4-hexyloxybenzoyl chloride and 2-methylpyridine is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the reaction.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.
Chemical Reactions Analysis
5-(4-Hexyloxybenzoyl)-2-methylpyridine undergoes various chemical reactions, including:
Oxidation: The benzylic position of the compound can be oxidized using reagents such as potassium permanganate (KMnO4) under acidic conditions, leading to the formation of benzoic acids.
Reduction: Reduction reactions can convert electron-withdrawing groups into electron-donating groups, altering the compound’s reactivity.
Substitution: Electrophilic substitution reactions, such as nitration and Friedel-Crafts acylation, introduce substituents on the aromatic ring, affecting the compound’s electronic properties.
Scientific Research Applications
5-(4-Hexyloxybenzoyl)-2-methylpyridine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-Hexyloxybenzoyl)-2-methylpyridine involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can bind to specific receptors or enzymes, modulating their activity.
Pathways: It may influence signaling pathways, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
5-(4-Hexyloxybenzoyl)-2-methylpyridine can be compared with other pyridine derivatives:
Similar Compounds: Examples include 2-(4-Hexyloxybenzoyl)-5-methylpyridine and 2-Chloro-5-(4-hexyloxybenzoyl)pyridine.
Uniqueness: The presence of the hexyloxybenzoyl group and the specific positioning of the methyl group confer unique electronic and steric properties, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(4-hexoxyphenyl)-(6-methylpyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-3-4-5-6-13-22-18-11-9-16(10-12-18)19(21)17-8-7-15(2)20-14-17/h7-12,14H,3-6,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEDGOQFASCMYDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


